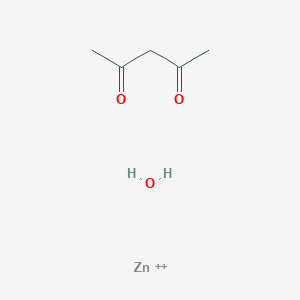

Zinc 2,4-pentanedionate monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Zinc 2,4-pentanedionate monohydrate (Zn(C5H7O2)2·H2O) is an important compound in the field of inorganic chemistry. It is a coordination complex of zinc and 2,4-pentanedionic acid (also known as malonic acid). This compound has many uses in laboratory experiments and scientific research, including its use as a catalyst, a ligand for coordination complexes, and a reagent for synthesizing other compounds.

Scientific Research Applications

1. Material Synthesis and Characterization

Zinc 2,4-pentanedionate monohydrate is extensively used in the synthesis and characterization of various materials. Its applications span across the formation of thin films, layered hydrates, and nanophase materials. In particular, its role in creating transparent and conductive ZnO thin films is significant. These films are prepared using chemical spray techniques and have properties like low resistivity, high carrier concentration, and significant transmittance in the visible range. The morphology of these films can vary with substrate temperature, showing a texture suitable for light trapping (Olvera et al., 2002). Additionally, this compound plays a crucial role in the preparation of new layered magnesium zinc phosphate hydrate, showcasing its versatility in material synthesis (Bensalem et al., 2007).

2. Nanophase Conversion

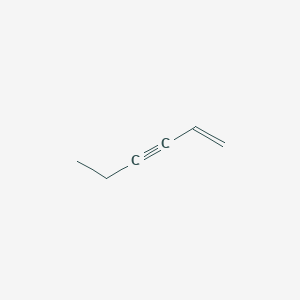

Another intriguing application is in the organic phase conversion of bulk ZnO to nanophase ZnO. The process involves refluxing ZnO in 2,4-pentanedione to form zinc 2,4-pentanedionate, which is then decomposed to yield nanophase ZnO. This method presents a pathway to obtain nanophase ZnO partially in the zinc blende modification, showcasing the compound’s role in nanomaterial synthesis (Snedeker et al., 2005).

3. Gas Sensing and Optical Studies

This compound is also a precursor in gas sensing and optical studies. For instance, it's used in the deposition of ZnO thin films which exhibit typical semiconductor properties, low resistivity, and high transmittance in the visible optical region. These films are uniform, smooth, and crystalline, making them suitable for various optical applications (Hussain & Hussain, 2010).

4. Liquid Crystal Chiral Induction

Interestingly, this compound is also involved in the synthesis of zinc bilinone dimers for chiral induction in nematic liquid crystals. This application highlights its role in advanced material synthesis with specific optical properties (Yagi et al., 2008).

5. Polymer Synthesis

Moreover, it serves as a crucial component in the synthesis of zinc-containing poly(urethane-ether)s, indicating its utility in creating specialized polymers with specific characteristics (Jayakumar & Nanjundan, 2005).

Mechanism of Action

Target of Action

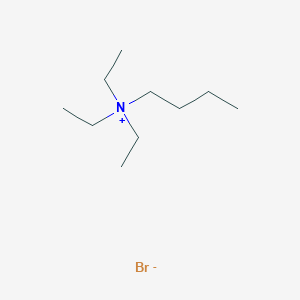

Zinc 2,4-pentanedionate monohydrate, also known as zinc acetylacetonate hydrate, primarily targets the processes of polymerization of olefins and transesterification . It is also used as a stabilizer for PVC .

Mode of Action

As a catalyst, zinc acetylacetonate hydrate facilitates the polymerization of olefins and transesterification reactions . In these reactions, the compound acts as a Lewis acid, accepting electron pairs and accelerating the reaction process.

Biochemical Pathways

In general, it is known to play a role in the polymerization of olefins and transesterification .

Pharmacokinetics

It is known that the compound is soluble in alcohol and slightly soluble in water , which may influence its bioavailability and distribution.

Result of Action

The primary result of the action of zinc acetylacetonate hydrate is the facilitation of chemical reactions, specifically the polymerization of olefins and transesterification . It is also used as a stabilizer for PVC, and in the production of solvents, lubricant additives, paint driers, and pesticides .

Action Environment

The action, efficacy, and stability of zinc acetylacetonate hydrate can be influenced by various environmental factors. For instance, its solubility in alcohol and slight solubility in water can affect its distribution and efficacy in different environments . Furthermore, its stability may be affected by factors such as temperature, as it decomposes at temperatures between 136°C and 138°C .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known that zinc is an essential trace element used by the body in the synthesis of several hundred enzymes . It plays an important role in an effective immune system and contributes to a number of normal bodily functions, including musculoskeletal growth, vision, and normal wound healing .

Cellular Effects

The cellular effects of Zinc 2,4-pentanedionate monohydrate are not well documented. Zinc is known to play a crucial role in cellular function. It is involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Zinc is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that zinc plays a crucial role in various biological processes and its effects can change over time .

Dosage Effects in Animal Models

Zinc is known to be essential for the health and well-being of animals .

Metabolic Pathways

Zinc is known to be involved in numerous metabolic pathways, interacting with various enzymes and cofactors .

Transport and Distribution

Zinc is known to be transported and distributed within cells and tissues through various transporters and binding proteins .

Subcellular Localization

Zinc is known to be localized in various subcellular compartments and organelles, where it plays crucial roles in cellular function .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Zinc 2,4-pentanedionate monohydrate involves the reaction of zinc acetate with 2,4-pentanedione in the presence of water to form the desired product.", "Starting Materials": ["Zinc acetate", "2,4-pentanedione", "Water"], "Reaction": [ "Step 1: Dissolve 0.5 moles of zinc acetate in 100 mL of water.", "Step 2: Add 0.5 moles of 2,4-pentanedione to the solution.", "Step 3: Heat the mixture to 80°C and stir for 2 hours.", "Step 4: Allow the mixture to cool to room temperature.", "Step 5: Collect the solid product by filtration and wash with cold water.", "Step 6: Dry the product in a vacuum oven at 60°C for 24 hours.", "Step 7: The resulting product is Zinc 2,4-pentanedionate monohydrate." ] } | |

| 14363-15-6 | |

Molecular Formula |

C10H14O4Zn |

Molecular Weight |

263.6 g/mol |

IUPAC Name |

zinc;pentane-2,4-dione |

InChI |

InChI=1S/2C5H7O2.Zn/c2*1-4(6)3-5(2)7;/h2*3H,1-2H3;/q2*-1;+2 |

InChI Key |

NHXVNEDMKGDNPR-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=O)C.O.[Zn+2] |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Zn+2] |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B80818.png)

![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)

![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)